molecular formula C21H21N3O4S B4513870 2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone

2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone

Cat. No.: B4513870
M. Wt: 411.5 g/mol
InChI Key: OWAMIPUTFUXYET-UHFFFAOYSA-N
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Description

2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound that features a unique combination of isoquinoline, pyridazinone, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-3,4-dihydroisoquinoline and 2-thiophenecarboxylic acid. The synthesis may proceed through the following steps:

    Formation of Isoquinoline Derivative: The 6,7-dimethoxy-3,4-dihydroisoquinoline is first synthesized through a Pictet-Spengler reaction.

    Coupling Reaction: The isoquinoline derivative is then coupled with 2-thiophenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyridazinone ring, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders or cancer.

    Pharmacology: Studying its effects on various biological pathways and receptors.

    Materials Science: Use in the development of organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit an enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is unique due to its combination of isoquinoline, pyridazinone, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-17-10-14-7-8-23(12-15(14)11-18(17)28-2)21(26)13-24-20(25)6-5-16(22-24)19-4-3-9-29-19/h3-6,9-11H,7-8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAMIPUTFUXYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
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2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
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2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
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2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
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2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone

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